Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Description
Historical Context and Classification of Pyrimidine-Pyridine Hybrid Compounds
The development of pyrimidine-pyridine hybrid compounds emerged from the historical understanding of both individual heterocyclic systems and their unique properties in medicinal chemistry. Pyrimidine compounds have a rich historical background, with several derivatives being isolated between 1837 and 1864, though their structures were not recognized until 1868. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
Pyridine, on the other hand, was first documented by Thomas Anderson in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with unpleasant odor from the oil and isolated pure pyridine two years later. The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.
The concept of hybrid nucleosides that blend key structural features from purine and pyrimidine nucleobase scaffolds represents a significant advancement in heterocyclic chemistry. These purine-pyrimidine hybrid nucleosides can be viewed as either nitrogen-3 ribosylated purines or 5,6-disubstituted pyrimidines, enabling recognition by both purine- and pyrimidine-metabolizing enzymes. This dual recognition capability addresses the increasing reports of resistance development in many enzymatic systems, as a drug that could be recognized by more than one enzyme could prove highly advantageous in overcoming resistance mechanisms related to binding site mutations.
The classification of pyrimidine-pyridine hybrids falls within the broader category of azaheterocycles, which constitute a major part of pharmaceutically active compounds. Recent analysis of United States Food and Drug Administration approved drugs revealed that among azaheterocycles, pyridine rings are present in the highest frequency with 54 drugs, followed by various other nitrogen-containing heterocycles. This frequency demonstrates the medicinal importance of pyridine-containing structures in pharmaceutical development.
Structural Significance in Heterocyclic Chemistry
The structural significance of this compound lies in its unique combination of two distinct aromatic heterocyclic systems within a single molecular framework. Both pyridine and pyrimidine exhibit aromatic character through their conjugated six-electron systems, following the Hückel rule for aromaticity. Pyridine has a conjugated system of six π electrons that are delocalized over the ring, with the molecule being planar and following Hückel criteria for aromatic systems. However, in contrast to benzene, the electron density is not evenly distributed over the pyridine ring, reflecting the negative inductive effect of the nitrogen atom.
Pyrimidine, as one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), has nitrogen atoms at positions 1 and 3 in the ring. The structural characteristics of pyrimidine include three distinct pairings of bond lengths and four distinct bond angles, with one axis of symmetry centered at the 2–5 axis. This results in three distinct chemical shifts being identifiable in the hydrogen-1 and carbon-13 nuclei in nuclear magnetic resonance signals.
The hybrid structure combining pyridine and pyrimidine moieties creates unique electronic properties that differ from either parent compound alone. The electron-withdrawing effect of the nitrogen atoms in both rings influences the overall electronic distribution throughout the molecule. The pyridine ring can engage in π–π stacking interactions and chelation with metal ions or prosthetic groups within biological targets, simultaneously enhancing binding affinity and specificity. The nitrogen atoms in pyridine and pyrimidine are both involved in double bonds and contribute only one π electron to the aromatic sextet, similar to carbon atoms in benzene.
The presence of the chlorine substituent at position 4 of the pyrimidine ring introduces additional electronic effects through its electronegativity and size. Chlorine atoms are known to influence both the electronic properties and the steric environment around the substitution site. The ethyl carboxylate group at position 5 provides additional functionality that can participate in hydrogen bonding and other intermolecular interactions.
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity with specific physicochemical properties that distinguish it from related compounds. The fundamental chemical properties of this compound are systematically documented and provide the basis for its characterization and identification.
The nomenclature of this compound follows systematic organic chemistry naming conventions, clearly indicating the substitution pattern and functional groups present. The name "this compound" systematically describes each component: the ethyl ester functionality, the chlorine substituent at position 4 of the pyrimidine ring, the pyridine ring attachment at position 2 of the pyrimidine, and the carboxylate group at position 5.
Alternative nomenclature systems provide additional names for this compound, including "4-chloro-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid ethyl ester" and "4-chloro-2-pyridin-3-yl-pyrimidine-5-carboxylic acid ethyl ester". These alternative names emphasize different aspects of the molecular structure while maintaining chemical accuracy and specificity.
The structural representation through Simplified Molecular Input Line Entry System notation provides a linear encoding of the molecular structure: CCOC(=O)C1=CN=C(C2=CC=CN=C2)N=C1Cl. This notation systematically encodes the connectivity of atoms within the molecule, enabling computational analysis and database searching.
Position of this compound in Organic Chemistry Research
This compound occupies a significant position within contemporary organic chemistry research, particularly in the context of heterocyclic compound development and medicinal chemistry applications. The compound represents an important example of hybrid heterocyclic structures that combine multiple pharmacophoric elements within a single molecular framework.
Recent research into pyrimidine derivatives has demonstrated their widespread occurrence in pharmaceuticals, useful materials, and natural products, with most synthetic pathways leading to this family of azaheterocycles relying on carbonyl compound and amine condensation. The development of cross-coupling chemistry has provided complementary strategies for adding substituents to activated heterocycles, enabling the synthesis of diverse substituted derivatives. Various synthetic approaches have been documented for pyrimidine derivatives, including methods starting from ethyl cyanoacetate, acetyl acetone, 1,3-diaminopropane, and enaminonitrile precursors.
The medicinal importance of pyridine-containing compounds in drug development has been extensively documented, with pyridine-based drugs exhibiting diverse biological attributes including antitubercular, anticancer, antimalarial, respiratory stimulant, and anti-ulcer activities. The versatility of pyridine as a pharmacophore stems from its various vital assets, particularly the plethora of biological activities exhibited by this scaffold and the ease of chemical modifiability.
Research into pyrimidine and pyridine hybrids has revealed their potential as multitarget compounds with enhanced therapeutic profiles. Studies have shown that hybrid structures can exhibit improved binding affinity and selectivity compared to individual components. The design of compounds containing both pyrimidine and pyridine moieties allows for interaction with multiple biological targets, potentially leading to enhanced efficacy and reduced resistance development.
The position of this compound in organic chemistry research is further enhanced by its potential applications in developing compounds with improved metabolic stability, permeability, potency, and binding properties. The pyridine motif is known to improve these physicochemical aspects of drug compounds, while the pyrimidine component contributes additional biological activity potential.
Contemporary research has demonstrated that modifications to pyridine-pyrimidine hybrid structures can lead to significant improvements in biological activity. Structure-activity relationship studies have shown that specific substitution patterns can enhance potency by several orders of magnitude. The chlorine substituent and ethyl carboxylate functionality in this compound provide sites for potential chemical modification and optimization in drug development programs.
The compound's role in organic chemistry research extends to its utility as a building block for more complex structures. The presence of multiple reactive sites, including the chlorine atom and the carboxylate group, provides opportunities for further functionalization through various organic transformations. This versatility makes it valuable for combinatorial chemistry approaches and structure-activity relationship studies in pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFNCGOWTUOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647981 | |
| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34775-04-7 | |
| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-by-Step Procedure:
Reaction Conditions:
| Step | Temperature Range | Reagents | Solvent |
|---|---|---|---|
| Formation of Intermediate | 60–100°C | Urea, ethyl acetoacetate, orthoester | Ethanol |
| Halogenation | 60–110°C | Thionyl chloride, DMF | Toluene |
Key Observations and Outcomes
Efficiency:
The one-pot synthesis method significantly reduces reaction times and avoids isolation of intermediates, making it suitable for industrial-scale production.
Yield:
The halogenation step using thionyl chloride in DMF achieves high yields with minimal by-products. For example, yields exceeding 85% have been reported for similar compounds.
Environmental Considerations:
Traditional halogenation methods using phosphorus oxychloride produce phosphate waste, whereas thionyl chloride minimizes environmental impact.
Example Experimental Data
Example: Preparation of Ethyl 2-Chloro-Pyrimidine Derivative
| Compound | Reagents Used | Yield (%) |
|---|---|---|
| Ethyl 2-hydroxy-pyrimidine derivative | Urea (0.05 mol), ethyl acetoacetate (0.05 mol), triethyl orthoformate (0.05 mol) | ~73% |
| Ethyl 4-chloro-pyrimidine derivative | Thionyl chloride (31.8 mol), DMF (6.4 mol) | ~88% |
Chemical Reactions Analysis
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors.
Case Study: Kinase Inhibition
Research has shown that similar pyrimidine derivatives can inhibit specific kinases, which are critical in many signaling pathways related to cancer. The structural features of this compound suggest it could be a candidate for further studies aimed at kinase inhibition, particularly in cancers driven by mutations in receptor tyrosine kinases like c-KIT .
Biological Studies
The compound has been evaluated for its biological effects, particularly as an antimicrobial and anticancer agent. Its ability to inhibit tumor growth and microbial activity makes it a subject of interest in pharmacological research.
Case Study: Antiparasitic Activity
A study indicated that modifications in pyrimidine derivatives could enhance antiparasitic activity. This suggests that this compound may also exhibit similar properties, warranting further exploration .
Materials Science
In materials science, the compound is being explored for its potential use in developing new materials with specific properties, such as conductivity or fluorescence. The unique structural attributes of this compound allow for various modifications that can lead to novel material characteristics.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, a comparative analysis with related compounds is essential:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |
| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |
This table illustrates how the structural composition positions this compound as a distinctive candidate for further research and development in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate belongs to a family of pyrimidine-5-carboxylates with variations at the 2- and 4-positions. Key analogs include:
Substituent Impact :
- Pyridinyl vs. For example, JND3229 (derived from methylthio-substituted precursor) inhibits EGFR with IC₅₀ = 5.8 nM, whereas pyridinyl analogs may exhibit distinct kinase selectivity .
- Chloro vs. Amino: The 4-chloro group is a leaving group for nucleophilic substitution, enabling diversification. In contrast, amino-substituted analogs (e.g., RO4383596) show improved oral bioavailability and efficacy in rodent models .
Physicochemical and Pharmacokinetic Properties
- Bioavailability : Methylthio-containing analogs (e.g., RO4383596) demonstrate high plasma exposure (25 mg/kg dose in vivo), whereas ester hydrolysis of the ethyl group may influence metabolic stability .
Biological Activity
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , features a pyrimidine ring, which is substituted with a chloro group at the 4-position and a pyridine moiety at the 2-position. The carboxylate group at the 5-position is crucial for its reactivity and biological interactions.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of halogen (chlorine) and nitrogen-containing rings enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.68 g/mol |
| Melting Point | 104–105 °C |
| CAS Number | 34775-04-7 |
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antimicrobial activity. The mechanism often involves interference with bacterial enzyme systems, leading to cell death or inhibition of growth.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibition of kinases or other enzymatic activities relevant in disease pathways. This compound may interact with specific enzymes, potentially affecting signal transduction pathways associated with cancer and other diseases .
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that modifications to the pyrimidine ring can enhance binding affinity, thereby increasing biological activity. This highlights the importance of structural optimization in drug design.
Case Studies and Research Findings
- Antiparasitic Activity : A study demonstrated that modifications in similar pyrimidine derivatives could lead to enhanced antiparasitic activity, indicating a potential avenue for further exploration with this compound .
- Kinase Inhibition : Another research effort focused on the synthesis of pyrimidine derivatives for kinase inhibition, revealing that certain structural features significantly improve binding affinity and selectivity towards specific kinases, suggesting that this compound could be a candidate for similar studies .
Comparative Analysis with Related Compounds
The unique features of this compound can be highlighted through comparison with related compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |
| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |
These comparisons illustrate how the structural composition of this compound positions it as a distinctive candidate for further research and development in medicinal chemistry.
Q & A
Q. How can the synthetic route for Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a pyridin-3-yl boronic acid derivative and a halogenated pyrimidine precursor (e.g., ethyl 4-chloro-2-iodopyrimidine-5-carboxylate) under palladium catalysis. Optimize reaction conditions (e.g., solvent: DMF or THF, temperature: 80–100°C, catalyst: Pd(PPh₃)₄) and monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Post-synthesis, confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the pyridin-3-yl group will show distinct aromatic protons in the 7.5–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution ESI-MS or TOF-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store as a solid under inert gas (N₂ or Ar) at –20°C in airtight containers. Avoid moisture and light exposure. For solutions, use anhydrous DMSO or DMF, and aliquot to minimize freeze-thaw cycles. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to identify conformational exchange broadening.
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA). For MS adducts, employ post-column infusion with modifiers (e.g., ammonium acetate) to suppress ionization artifacts .
Q. How can computational tools predict reactivity for further functionalization?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) for structure-activity relationship (SAR) studies.
- MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability of intermediates during synthesis .
Q. What experimental approaches validate the compound’s role as a kinase inhibitor intermediate?
- Methodological Answer :
- Enzymatic Assays : Test inhibitory activity against purified kinases (e.g., EGFR, JAK2) using fluorescence-based ATP competition assays.
- Crystallography : Co-crystallize the compound with the kinase domain to resolve binding modes (PDB deposition recommended).
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
